1-Chloro-5-iodo-4-methoxy-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Chloro-5-iodo-4-methoxy-2-methylbenzene” is a chemical compound . It is a powder at room temperature .

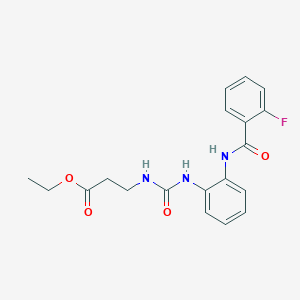

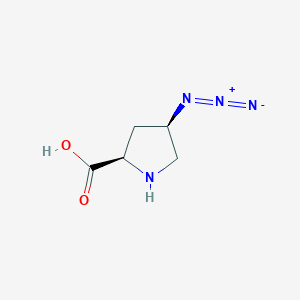

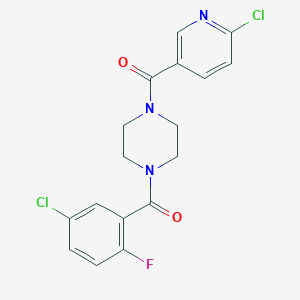

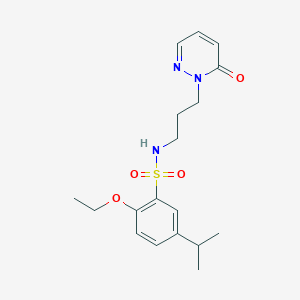

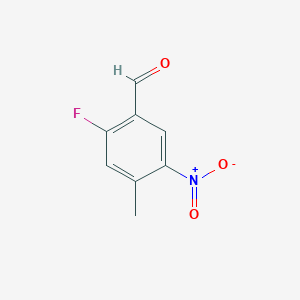

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzene ring substituted with a chlorine atom, an iodine atom, a methoxy group, and a methyl group .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and molecular weight are not specified in the available data .Wissenschaftliche Forschungsanwendungen

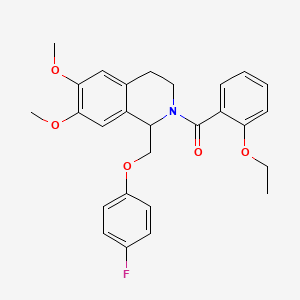

Polymer Synthesis and Characterization

Research into polymers derived from methoxybenzene derivatives, including 1-methoxy-4-ethoxybenzene and its analogs, has led to the development of materials with specific solubility and electrical conductivity properties. These polymers exhibit significant π-electron delocalization, affecting their optical properties, such as ultraviolet absorption and fluorescence spectra. This work underscores the potential of methoxybenzene derivatives in synthesizing novel polymeric materials with tailored electronic and optical characteristics (Moustafid et al., 1991).

Electrochemical Reduction

The electrochemical behavior of methoxybenzene derivatives has been extensively studied, highlighting their potential in environmental pollutant degradation and organic synthesis. The reduction of methyl triclosan, a methoxybenzene derivative, demonstrates the compound's reactivity towards electrophilic attack and its potential utility in remediation and synthetic applications (Peverly et al., 2014).

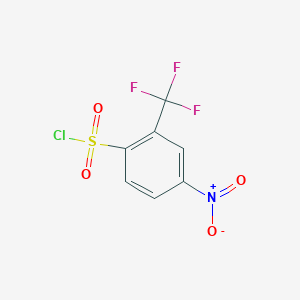

Halogen Bonding in Structural Determinants

The study of halogen bonding in methoxybenzene derivatives, such as 4-halotriaroylbenzenes, has provided insights into the structural determinants of these compounds. The importance of C-X...O=C interactions and the role of type-II I...I interactions in the structural organization highlight the significance of halogen bonding in the design and development of materials and pharmaceuticals (Pigge et al., 2006).

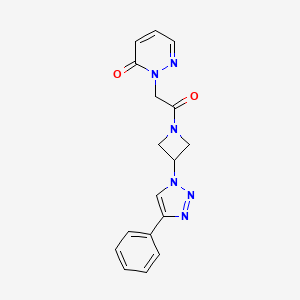

Catalysis and Organic Synthesis

Methoxybenzene derivatives serve as catalysts and intermediates in various organic transformations. For instance, iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides exemplifies the use of methoxybenzene derivatives in synthesizing complex organic molecules, showcasing their utility in pharmaceutical and synthetic organic chemistry (Moroda & Togo, 2008).

Biomass Conversion and Fuel Production

The conversion of anisole, a methoxybenzene derivative, over a Pt/HBeta catalyst into gasoline-range molecules illustrates the potential of methoxybenzene derivatives in biomass conversion and sustainable fuel production. This research demonstrates the catalytic efficiency of methoxybenzene derivatives in transforming lignin-derived phenolic compounds into valuable hydrocarbons (Zhu et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-chloro-5-iodo-4-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRZQACCUCWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)

![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)

![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2736629.png)